5-cyclopropyl-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)isoxazole-3-carboxamide
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Description
5-cyclopropyl-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C16H18N4O3 and its molecular weight is 314.345. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with multiple targets.
Mode of Action
It’s worth noting that similar compounds have been found to cause strong inhibitory effects on the growth of both monocotyledon and dicotyledon weeds . This suggests that the compound may interact with its targets to inhibit certain biological processes, leading to these observed effects.
Biochemical Pathways
Similar compounds have been found to cause characteristic bleaching symptoms of 4-hydroxyphenylpyruvate dioxygenase (hppd) herbicides , suggesting that this compound may affect the biosynthesis of carotenoids.
Pharmacokinetics
Similar compounds have been found to have good secondary pharmacology and physicochemical properties , suggesting that this compound may also have favorable ADME properties that impact its bioavailability.
Result of Action
Similar compounds have been found to show good post-emergence herbicidal activity on tested weeds in glasshouse assay , suggesting that this compound may also have potent herbicidal activity.
Properties
IUPAC Name |
5-cyclopropyl-N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-20-15(21)7-10-6-11(4-5-12(10)18-20)17-16(22)13-8-14(23-19-13)9-2-3-9/h7-9,11H,2-6H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBVUUBONPDYRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C3=NOC(=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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